Lipophilicity Profile: Impact of the 4-Isopropoxy Group on LogP
The calculated partition coefficient (LogP) of 3-chloro-5-fluoro-4-(propan-2-yloxy)phenol is 2.97 . This value is significantly higher than the LogP of the des-isopropoxy analog, 3-chloro-5-fluorophenol, which is approximately 1.53 [1]. This increase in lipophilicity is a direct consequence of the 4-isopropoxy substituent.
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient, LogP) |
|---|---|
| Target Compound Data | LogP = 2.97 |
| Comparator Or Baseline | 3-Chloro-5-fluorophenol (LogP ≈ 1.53) |
| Quantified Difference | ΔLogP ≈ +1.44 (approximately a 28-fold increase in lipophilicity) |
| Conditions | Calculated LogP values from vendor databases (Leyan and PubChem). |
Why This Matters
This quantifiable difference in LogP predicts significantly altered membrane permeability and oral bioavailability, making the target compound more suitable for drug discovery projects targeting intracellular or CNS targets where higher lipophilicity is required .
- [1] PubChem. (n.d.). 3-Chloro-5-fluorophenol. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/3-Chloro-5-fluorophenol View Source
